molecular formula C8H8F2O B12822163 3,5-Difluoro-2-methylbenzyl alcohol

3,5-Difluoro-2-methylbenzyl alcohol

Cat. No.: B12822163
M. Wt: 158.14 g/mol
InChI Key: SHERGZMRCXLUBL-UHFFFAOYSA-N
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Description

(3,5-Difluoro-2-methylphenyl)methanol is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, with a methanol group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-2-methylphenyl)methanol typically involves the reaction of 3,5-difluoro-2-methylbenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group.

Industrial Production Methods

In an industrial setting, the production of (3,5-Difluoro-2-methylphenyl)methanol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-2-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3,5-Difluoro-2-methylbenzaldehyde or 3,5-Difluoro-2-methylbenzoic acid.

    Reduction: 3,5-Difluoro-2-methylbenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-Difluoro-2-methylphenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-2-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Difluoro-2-methylbenzaldehyde): Similar structure but with an aldehyde group instead of a methanol group.

    (3,5-Difluoro-2-methylbenzoic acid): Similar structure but with a carboxylic acid group instead of a methanol group.

    (3,5-Difluoro-2-methylbenzene): Similar structure but without the methanol group.

Uniqueness

(3,5-Difluoro-2-methylphenyl)methanol is unique due to the presence of both fluorine atoms and a methanol group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to its similar compounds.

Properties

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

(3,5-difluoro-2-methylphenyl)methanol

InChI

InChI=1S/C8H8F2O/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4H2,1H3

InChI Key

SHERGZMRCXLUBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)F)CO

Origin of Product

United States

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